REACTION_CXSMILES
|
[CH3:1]N(C=O)C.[Br:6][C:7]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][N:8]=1.[H-].[Na+].CI>O>[Br:6][C:7]1[C:12]([O:13][CH3:1])=[CH:11][C:10]([Cl:14])=[CH:9][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
19.95 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1O)Cl
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
14.26 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
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the reaction stirred ~16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was triturated with 5 portions of CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1OC)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |